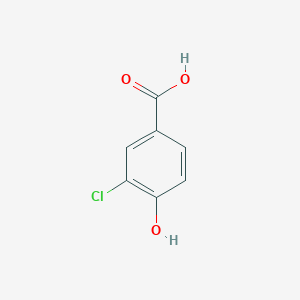

3-Chloro-4-hydroxybenzoic acid

Overview

Description

3-Chloro-4-hydroxybenzoic acid is a chlorinated derivative of hydroxybenzoic acid, where a chlorine atom is substituted at the third position and a hydroxyl group at the fourth position of the benzene ring. This compound is structurally related to several other chlorinated benzoic acids, which have been studied for their chemical properties and potential applications in various fields, including drug discovery and synthesis of complex organic molecules.

Synthesis Analysis

The synthesis of chlorinated hydroxybenzoic acids can be achieved through various methods. For instance, 4-chlorobenzoate dehalogenase from Pseudomonas spec. CBS 3 has been shown to dehalogenate 4-chlorobenzoate to form 4-hydroxybenzoate, which is a reaction that does not involve molecular oxygen and indicates a hydrolytic cleavage of the halogen-carbon bond . Another related compound, 3,5-dichloro-6-ethyl-2,4-dihydroxybenzoic acid, was synthesized from ethyl 2-pentenoate and ethyl acetoacetate, demonstrating the feasibility of synthesizing polysubstituted aromatic carboxylic acids . Additionally, 4-Hydroxyisophthalic acid was synthesized from p-methoxybenzoic acid, which could provide insights into the synthesis of 3-chloro-4-hydroxybenzoic acid by applying similar methodologies .

Molecular Structure Analysis

The molecular structure of chlorinated benzoic acids is characterized by the presence of substituents on the benzene ring, which can significantly affect the physical and chemical properties of the compound. For example, the crystal structures of 3-chloro-2-nitrobenzoic acid with quinoline derivatives have been determined, showing hydrogen-bonded co-crystals and salts, which suggests that 3-chloro-4-hydroxybenzoic acid may also form stable crystal structures with other organic compounds .

Chemical Reactions Analysis

Chlorinated benzoic acids can undergo various chemical reactions. Photodecomposition studies of chlorobenzoic acids have shown that ultraviolet irradiation can lead to the replacement of the chlorine atom by hydroxyl and hydrogen groups . This indicates that 3-chloro-4-hydroxybenzoic acid may also be susceptible to similar photodecomposition reactions. Furthermore, bismuth-based cyclic synthesis has been used to produce 3,5-di-tert-butyl-4-hydroxybenzoic acid, which involves C-H bond activation and CO2 insertion chemistry . Such reactions could potentially be adapted for the synthesis and modification of 3-chloro-4-hydroxybenzoic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated hydroxybenzoic acids are influenced by their molecular structure. The presence of electronegative substituents like chlorine and fluorine can affect the acidity, solubility, and reactivity of these compounds. For instance, a practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid has been developed, which is a key intermediate for antimicrobial drugs, and its structure was determined using various spectroscopic methods . These findings can provide a basis for understanding the properties of 3-chloro-4-hydroxybenzoic acid and its potential applications in pharmaceuticals.

Scientific Research Applications

Synthesis of Antimicrobial Drugs

3-Chloro-4-hydroxybenzoic acid has been investigated in the synthesis of antimicrobial drugs. A study by Zhang et al. (2020) describes a practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, a key intermediate for antimicrobial 3-quinolinecarboxylic acid drugs, from 2,4-difluoro-3-chlororobenzoic acid. This process includes steps like nitration, esterification, reduction, diazotization, and hydrolysis, yielding advantages such as improved overall yield and controllable reaction conditions (Zhang et al., 2020).

Degradation in Water Treatment

The degradation of 3-chloro-4-hydroxybenzoic acid in water treatment has been explored. Chu and Wang (2016) examined its degradation in biologically treated effluent by gamma irradiation. They found that gamma irradiation led to complete decomposition of the compound and partial mineralization in the treated effluent, with different degradation rates under varying conditions (Chu & Wang, 2016).

Role in Stainless Steel Corrosion Inhibition

A study by Narváez et al. (2005) investigated 3-Hydroxybenzoic acid (a related compound) as a corrosion inhibitor for AISI 316L stainless steel in an environmentally friendly pickling solution. The study found increased inhibition efficiency with the concentration of 3-HBA and discussed the inhibition mechanism in detail (Narváez, Cano, & Bastidas, 2005).

Biosynthesis of High-Value Bioproducts

Wang et al. (2018) highlighted the emergence of 4-Hydroxybenzoic acid, a structurally similar compound, as an intermediate for several bioproducts with applications in food, cosmetics, pharmacy, and more. This review discusses the biosynthesis of various compounds using 4-HBA as the starting feedstock, underlining its biotechnological importance (Wang et al., 2018).

Discovery of Selective Lactate Receptor Agonists

Dvorak et al. (2012) identified hydroxybenzoic acids, including compounds similar to 3-chloro-4-hydroxybenzoic acid, as selective agonists for the lactate receptor GPR81. These findings showed potential in vivo effects on lipolysis in obesity models (Dvorak et al., 2012).

Safety And Hazards

Future Directions

The cyanobacterium Fischerella ambigua is a natural producer of polychlorinated aromatic compounds, the ambigols A–E . The biosynthetic gene cluster (BGC) of these highly halogenated triphenyls has been recently identified by heterologous expression . This opens up new possibilities for the study and application of 3-Chloro-4-hydroxybenzoic acid in the production of these compounds.

properties

IUPAC Name |

3-chloro-4-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO3/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3,9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGNLHMKIGMZKJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50192747 | |

| Record name | 3-Chloro-4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50192747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-hydroxybenzoic acid | |

CAS RN |

3964-58-7 | |

| Record name | 3-Chloro-4-hydroxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3964-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-4-hydroxybenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003964587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-CHLORO-4-HYDROXYBENZOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21186 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Chloro-4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50192747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-4-hydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.432 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-CHLORO-4-HYDROXYBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4WF3LNJ6Q5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzoic acid, 2-[4-(dipentylamino)-2-hydroxybenzoyl]-](/img/structure/B146223.png)

![3-{[(Benzyloxy)carbonyl]amino}-3-phenylpropanoic acid](/img/structure/B146224.png)

![(1S,3R,4S)-3-[(2E,4E,6E,8E,10Z,12S,17R,18S,19R,20E)-19-carbamoyloxy-11,18-dichloro-13,14,17-trihydroxy-6,12-dimethyl-15-oxotricosa-2,4,6,8,10,20-hexaenoyl]oxy-4-hydroxycyclohexane-1-carboxylic acid](/img/structure/B146233.png)